4-Nitrodiazoaminobenzene
Overview
Description
4-Nitrodiazoaminobenzene, also known as 1-(4-Nitrophenyl)-3-phenyltriazene, is a chemical compound with the molecular formula C12H10N4O2 . It appears as an orange to amber to dark red powder or crystal .
Molecular Structure Analysis
The molecular weight of this compound is 242.24 . The specific details about its molecular structure are not available in the search results.Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 137 degrees Celsius . The predicted boiling point is 397.3±44.0 degrees Celsius, and the predicted density is 1.28±0.1 g/cm3 .Scientific Research Applications
Enhancement of Detection Responses in LC-MS
A study by Higashi et al. (2006) demonstrated that 4-nitrobenzenesulfonyl chloride, related to 4-Nitrodiazoaminobenzene, improves detection responses in liquid chromatography-mass spectrometry (LC-MS) for estrogens in biological fluids. This has practical implications for the diagnosis of fetoplacental function with improved sensitivity (Higashi et al., 2006).
Environmental Impact of Nitroaromatic Compounds
Kadoya et al. (2018) discussed the environmental effects of nitroaromatic compounds like 4-nitroanisole, indicating their potential toxicity and transformation in the environment. This study highlights the importance of understanding the environmental behavior of similar compounds for environmental safety and pollution control (Kadoya et al., 2018).
Electrochemical Reduction Studies
Silvester et al. (2006) investigated the electrochemical reduction of nitroaromatic compounds, providing insights into their behavior in ionic liquids. This research has potential applications in the fields of electrochemistry and materials science (Silvester et al., 2006).
Biodegradation of Nitroaromatic Compounds
A study by Spain (2013) explored the biodegradation pathways of nitroaromatic compounds, including their transformation and potential applications in bioremediation and biocatalysis. This research is crucial for environmental cleanup strategies (Spain, 2013).
Photolysis Studies
Horner et al. (2000) used 4-nitrobenzenesulfenate esters, related to this compound, as precursors for generating alkoxyl radicals under photolysis conditions. This has implications in photochemistry and material sciences (Horner et al., 2000).
Mechanism of Action
Safety and Hazards
4-Nitrodiazoaminobenzene is harmful if swallowed, in contact with skin, or if inhaled . It may cause a fire if heated . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .
Future Directions
Properties
IUPAC Name |
N-[(4-nitrophenyl)diazenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-16(18)12-8-6-11(7-9-12)14-15-13-10-4-2-1-3-5-10/h1-9H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLPKIVQGJVXDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290588 | |
Record name | 4-Nitrodiazoaminobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13113-75-2 | |
Record name | p-Nitrodiazoaminobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69814 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitrodiazoaminobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrodiazoaminobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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